5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFNEKKRPLEBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230759 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-72-4 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid chemical structure
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid , a specialized fluorinated heterocyclic scaffold.[1] In the context of modern drug discovery, this molecule represents a critical "chimeric" building block, merging the conformational rigidity of pyrrolidine (proline mimicry) with the metabolic stability and lipophilicity modulation of the trifluoromethyl (
This guide is structured to assist medicinal chemists in the rational design, synthesis, and application of this scaffold. It moves beyond basic characterization to explore the stereoelectronic effects of the
Part 1: Structural Analysis & Stereochemistry[2]
The Fluorine Effect on Pyrrolidine Conformation
The introduction of a trifluoromethyl group at the C5 position of the pyrrolidine ring is not merely a steric modification; it fundamentally alters the ring's electronic and conformational landscape.[1]
-
Ring Pucker & Envelope Conformation: Unsubstituted pyrrolidine undergoes rapid pseudorotation.[1] However, the bulky
group (Van der Waals radius 2.2 Å, similar to an isopropyl group) imposes a strong conformational bias.[1] To minimize 1,3-diaxial interactions, the group preferentially adopts a pseudo-equatorial position.[1] -
Stereochemical Complexity: The molecule possesses two chiral centers (C3 and C5).[1] This results in four possible stereoisomers:
-
Implication: In peptidomimetics, the trans-isomer often mimics the extended conformation of peptide bonds, while the cis-isomer can induce turn structures (e.g.,
-turns).[1]
Graphviz Diagram: Structural Disconnection
The following diagram illustrates the retrosynthetic logic and the stereochemical relationships.
Figure 1: Retrosynthetic analysis showing the convergence of a trifluoromethylated dipole and an acrylate trap.[1]
Part 2: Physicochemical Profile[2][3]
The
| Property | Unsubstituted Pyrrolidine-3-COOH | 5-(CF3)pyrrolidine-3-COOH | Impact Mechanism |
| Amine pKa | ~9.4 | ~6.5 - 7.5 | Inductive effect (-I) of |
| LogP (Lipophilicity) | -1.2 (Hydrophilic) | ~0.5 - 1.0 | |
| Metabolic Stability | Low (N-oxidation prone) | High | |
| H-Bond Donor | Moderate | High (Acidic NH) | Lower pKa makes the N-H a better hydrogen bond donor.[1] |
Key Insight: The lowered pKa of the secondary amine (closer to physiological pH) means a significant fraction of the molecule may exist in the uncharged state in the bloodstream, potentially improving blood-brain barrier (BBB) penetration compared to standard amino acids.[1]
Part 3: Synthetic Methodologies
Method A: 1,3-Dipolar Cycloaddition (The "Workhorse" Route)
The most robust method for constructing the pyrrolidine ring with specific substitution patterns is the [3+2] cycloaddition of azomethine ylides.
-
Mechanism: An azomethine ylide is generated in situ from a trifluoroacetaldehyde-derived imine.[1] This dipole reacts with an electron-deficient alkene (acrylate).[1]
-
Regioselectivity: The reaction typically yields the 2,4-substituted or 2,3-substituted pyrrolidine depending on the specific ylide precursors.[1] To achieve the 5-CF3, 3-COOH pattern (which is 2,4-relative substitution), the dipole must carry the
group.[1] -
Causality: The
group on the dipole destabilizes the transition state, often requiring Lewis Acid catalysis (e.g., Ag(I) or Cu(I)) to facilitate the reaction and control endo/exo selectivity.
Method B: Michael Addition / Reductive Cyclization
A modern, enantioselective approach involves the organocatalytic Michael addition of trifluoromethyl ketones to nitroolefins, followed by reduction.[1][3]
Part 4: Experimental Protocol
Protocol: Synthesis via [3+2] Cycloaddition of Azomethine Ylides
Note: This protocol describes the synthesis of the ethyl ester derivative, which is subsequently hydrolyzed to the free acid.
Materials
-
Reagent A: Trifluoroacetaldehyde ethyl hemiacetal (TFAH).[1]
-
Reagent B: Glycine ethyl ester hydrochloride.[1]
-
Reagent C: Ethyl acrylate (Dipolarophile).[1]
-
Catalyst: Triethylamine (
), optional Lewis Acid ( ).[1] -
Solvent: Toluene or THF (anhydrous).[1]
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask, suspend Glycine ethyl ester HCl (1.0 equiv) in anhydrous Toluene.
-
Add
(1.2 equiv) and stir for 15 min at RT to free the amine base. -
Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) and
(drying agent).[1] -
Reflux for 2 hours using a Dean-Stark trap to remove water.[1] Why? Removal of water drives the equilibrium toward the imine precursor.
-
-
Cycloaddition:
-
Workup & Purification:
-
Filter through a Celite pad to remove metal salts/
.[1] -
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1] The trans and cis isomers may separate at this stage.[1]
-
Validation:
NMR is critical here.[1] Expect a singlet around -75 ppm (depending on solvent).[1]
-
-
Hydrolysis (Ester to Acid):
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target scaffold.
Part 5: Medicinal Chemistry Applications[2][3][4][6][7]
Bioisosterism
This scaffold is a potent bioisostere for:
-
Proline: In peptide chains, replacing Pro with 5-CF3-Pro-3-COOH locks the conformation and increases proteolytic stability.[1]
-
Glutamic Acid: The 3-COOH and the amine mimic the
-amino acid functionality, while the ring constrains the side chain.[1] This is relevant for Excitatory Amino Acid Transporter (EAAT) inhibitors.[1]
Case Study: HCV NS5A Inhibitors
Research into Hepatitis C Virus (HCV) NS5A inhibitors has utilized fluorinated pyrrolidines to improve the potency of the "cap" region of the drug.[1] The
References
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Source: Organic Letters (ACS Publications) URL:[1][Link] Relevance: Describes the modern Michael addition route for high stereoselectivity.
-
The Many Roles for Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Authoritative review on the physicochemical impact of
groups (pKa, LogP). -
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link] Relevance: Provides foundational protocols for synthesizing the pyrrolidine-3-carboxylic acid core.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Molecules (MDPI) URL:[Link] Relevance: Contextualizes the clinical success of trifluoromethylated drugs.
Introduction: The Strategic Importance of the Trifluoromethyl Pyrrolidine Scaffold
An In-Depth Technical Guide to the Properties of 3,5-Disubstituted Trifluoromethyl Pyrrolidines
The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure and its ability to engage in critical hydrogen bonding interactions.[3][4][5] The fusion of these two entities—the CF3 group and the pyrrolidine core—creates a class of compounds with exceptional potential. The CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, can profoundly modulate the physicochemical and pharmacological properties of the parent pyrrolidine molecule.[1][6]
This guide focuses specifically on 3,5-disubstituted trifluoromethyl pyrrolidines, a substitution pattern that allows for precise vectoral orientation of functional groups in three-dimensional space. We will explore the synthesis, conformational behavior, and biological relevance of this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its properties and applications.
Part 1: The Trifluoromethyl Group's Influence on Core Pyrrolidine Properties
The strategic placement of a trifluoromethyl group fundamentally alters the pyrrolidine scaffold's characteristics. Understanding these changes is critical for rational drug design.
Basicity (pKa) Modulation
The pyrrolidine nitrogen atom is basic, and its pKa is a crucial determinant of a molecule's solubility, receptor binding (especially for aminergic GPCRs), and pharmacokinetic profile. The CF3 group is a powerful electron-withdrawing group. Its presence, particularly at the C-2 or C-3 position, significantly lowers the electron density of the pyrrolidine ring through a strong inductive effect. This reduces the basicity of the nitrogen atom, lowering its pKa.[5][7] This modulation can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH, potentially reducing off-target effects or improving cell permeability.
Lipophilicity and Metabolic Stability
One of the most well-documented effects of trifluoromethylation is the enhancement of lipophilicity (fat-solubility), which can improve a drug's ability to cross cellular membranes.[1] Furthermore, the carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically labile methyl group or hydrogen atom with a CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1][6]
Conformational Control: The Gauche Effect
The pyrrolidine ring is not planar; it adopts puckered "envelope" or "twist" conformations.[4] The substituents' orientation (pseudoaxial or pseudoequatorial) dictates the molecule's overall shape. The introduction of a fluorine or CF3 group introduces a stereoelectronic "gauche effect," a stabilizing interaction that influences the conformational preference of the ring.[8][9] Specifically, a gauche arrangement between the electronegative fluorine atoms and the nitrogen atom is often favored. This conformational bias can lock the molecule into a specific shape that is optimal for binding to a biological target, transforming a flexible molecule into a more rigid, pre-organized ligand.[9]
Table 1: Predicted Impact of Trifluoromethylation on Pyrrolidine Properties
| Property | Unsubstituted Pyrrolidine | 3-Trifluoromethyl Pyrrolidine | Rationale & Citation |
| Basicity (pKa of Conjugate Acid) | ~11.3 | Lower (~9-10) | Strong inductive electron-withdrawal by the CF3 group reduces the basicity of the nitrogen atom.[5] |
| Lipophilicity (LogP) | -0.46 | Higher (~0.5-1.5) | The CF3 group is highly lipophilic, significantly increasing the molecule's partition coefficient.[1] |
| Metabolic Stability | Susceptible to oxidation | Enhanced | The robust C-F bonds block potential sites of metabolism, increasing the molecule's half-life.[6] |
Part 2: Stereoselective Synthesis Strategies
The creation of 3,5-disubstituted trifluoromethyl pyrrolidines with precise stereochemical control is a significant synthetic challenge. Asymmetric 1,3-dipolar cycloaddition reactions have emerged as one of the most powerful and versatile methods to achieve this.
Asymmetric 1,3-Dipolar [3+2] Cycloaddition
This strategy involves the reaction of an azomethine ylide (a 1,3-dipole) with a trifluoromethyl-containing dipolarophile (e.g., a CF3-substituted acrylate or vinyl ketone). The reaction constructs the five-membered pyrrolidine ring in a single step, often with the concomitant creation of multiple stereocenters.
The causality behind this choice of methodology is its high degree of stereocontrol. By employing chiral catalysts, such as those based on copper(I) complexes with chiral ligands, it is possible to generate highly enantioenriched pyrrolidines.[10] The reaction proceeds through a concerted or stepwise mechanism where the catalyst orchestrates the facial selectivity of the approach of the two reactants.
Diagram 1: General Workflow for Asymmetric [3+2] Cycloaddition
Caption: Workflow for the synthesis of trifluoromethyl pyrrolidines.
Experimental Protocol: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example based on methodologies found in the literature for synthesizing chiral trifluoromethylated pyrrolidines.[10][11]
Objective: To synthesize a 3-aryl-5-trifluoromethyl-pyrrolidine-2-carboxylate derivative with high stereoselectivity.
Materials:
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe2)
-
Chiral ligand (e.g., (S)-TF-BiphamPhos)
-
Glycine methyl ester hydrochloride
-
Benzaldehyde
-
Ethyl 2-(trifluoromethyl)acrylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Catalyst Preparation (Self-Validating System): In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuBr·SMe2 (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%) in anhydrous DCM (2.0 mL). The use of a slight excess of the ligand ensures full coordination to the metal center, which is critical for achieving high enantioselectivity. Stir the mixture at room temperature for 30 minutes to allow for complete complex formation.
-
Ylide Precursor Addition: To the catalyst solution, add glycine methyl ester hydrochloride (1.2 mmol) and benzaldehyde (1.0 mmol). The hydrochloride salt is used for its stability; a base will be added later to generate the free amine in situ.
-
Base Addition: Add DIPEA (1.3 mmol) dropwise to the mixture. DIPEA acts as a non-nucleophilic base to deprotonate the glycine ester hydrochloride and facilitate the formation of the azomethine ylide through condensation with the aldehyde. This in-situ formation is crucial as the ylide itself is reactive and unstable.
-
Dipolarophile Addition: After stirring for 10 minutes, add ethyl 2-(trifluoromethyl)acrylate (1.1 mmol). This is the trifluoromethyl-containing component that will react with the ylide.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3,5-disubstituted trifluoromethyl pyrrolidine product.
-
Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Part 3: Biological Activity and Applications in Drug Development
The unique properties conferred by the 3,5-disubstituted trifluoromethyl pyrrolidine scaffold have made it a privileged structure in drug discovery. Its rigidified conformation and modulated physicochemical properties allow for potent and selective interactions with various biological targets.
Anticancer and Antiproliferative Agents
Several studies have demonstrated the potential of trifluoromethylated pyrrolidines as anticancer agents.[10][12] For example, trifluoromethylated 3,3'-pyrrolidinyl-dispirooxindoles, synthesized via organocatalytic 1,3-dipolar cycloaddition, have been constructed as potential biologically important compounds.[11] The rigid dispirooxindole core combined with the pyrrolidine and CF3 groups presents a unique three-dimensional pharmacophore that can interact with protein targets involved in cell proliferation.
Antimicrobial Agents
The pyrrolidine core is found in many natural and synthetic antibacterial agents.[12] The incorporation of a trifluoromethylphenyl moiety has been shown to yield compounds with significant antimicrobial activity.[13] While this specific study focused on 1,2,4-triazoles, the principle of using trifluoromethanephenyl groups to enhance activity is broadly applicable to other heterocyclic scaffolds, including pyrrolidines. The increased lipophilicity can aid in penetrating bacterial cell walls.
CNS-Active Agents
The pyrrolidine scaffold is a key component of drugs targeting the central nervous system (CNS).[14] Its ability to present substituents in defined spatial orientations is ideal for interacting with the specific binding pockets of neurotransmitter receptors and transporters. Modulating the basicity of the pyrrolidine nitrogen via trifluoromethylation can be a key strategy to optimize blood-brain barrier permeability and fine-tune receptor interactions for CNS drug candidates.
Diagram 2: Relationship Between Properties and Biological Application
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- 8. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Asymmetric synthesis of trifluoromethyl-substituted 3,3′-pyrrolidinyl-dispirooxindoles through organocatalytic 1,3-dipolar cycloaddition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 14. chemimpex.com [chemimpex.com]
Fluorinated Non-Proteinogenic Amino Acids: A Paradigm Shift in Rational Drug Design
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into non-proteinogenic amino acids (f-NPAAs) has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth analysis of the core principles and practical applications of f-NPAAs in drug discovery. We will explore the unique physicochemical properties conferred by fluorine, detailing how this element can be leveraged to overcome long-standing challenges in drug development, including metabolic instability, poor bioavailability, and lack of target specificity. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, conformational control, and therapeutic application of these powerful molecular building blocks.
The Strategic Advantage of Fluorine in Amino Acid Scaffolds
For decades, drug discovery has been a relentless pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles. The introduction of fluorine, the most electronegative element, into amino acid structures is not merely an incremental change but a strategic design choice that can profoundly alter a molecule's behavior in a biological system.[1][2] Unlike its halogen counterparts, fluorine is only slightly larger than a hydrogen atom, allowing it to act as a subtle yet powerful "isostere" of hydrogen.[3][4] This unique combination of size and extreme electronegativity allows for the fine-tuning of a drug candidate's properties to an exceptional degree.[1][5]
The core benefits of incorporating f-NPAAs into therapeutic candidates—from small molecules to peptide-based drugs—are rooted in several key physicochemical modulations:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol for sp³ C-F vs. ~414 kJ/mol for a C-H bond).[5] This inherent strength makes it resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family, which are responsible for the breakdown of many drugs.[6][7][8] By replacing a metabolically vulnerable C-H bond with a robust C-F bond, chemists can effectively "block" sites of enzymatic degradation, prolonging the drug's half-life and increasing its systemic exposure.[2][9]
-
Modulation of Acidity and Basicity (pKa): The potent electron-withdrawing inductive effect of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[5][10] For instance, fluorination of the side chain of tyrosine increases the acidity of its hydroxyl group.[11] This modulation is critical for optimizing a molecule's ionization state at physiological pH, which in turn influences its solubility, cell membrane permeability, and binding interactions with its biological target.[5][9]
-
Tuning Lipophilicity: The effect of fluorine on lipophilicity (LogP) is highly context-dependent. While single fluorine substitutions can increase lipophilicity, the introduction of groups like trifluoromethyl (CF3) often decreases it.[5] This allows for precise control over a drug's ability to partition between aqueous and lipid environments, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[1][10]
-
Conformational Control: Fluorine can exert profound control over the three-dimensional shape of a molecule through stereoelectronic effects, such as the gauche effect.[12] This is most famously demonstrated in fluorinated proline derivatives, where the stereochemistry of the fluorine atom dictates the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[12][13][14] This ability to pre-organize a molecule into its bioactive conformation can dramatically enhance its binding affinity and selectivity for its target.[15][16]
Table 1: Physicochemical Impact of Fluorine Substitution in Amino Acids
| Property | Effect of Fluorination | Rationale & Implication for Drug Design |
| Bond Strength | C-F bond is significantly stronger than C-H. | Increases resistance to oxidative metabolism, enhancing drug half-life.[4][8][9] |
| Electronegativity | Highest of all elements (Pauling scale: 3.98). | Creates a strong bond dipole; potent inductive electron withdrawal.[1][5] |
| pKa Modulation | Lowers the pKa of nearby acidic groups and the conjugate acids of basic groups. | Optimizes ionization at physiological pH, affecting solubility and target binding.[5][11] |
| Lipophilicity (LogP) | Context-dependent; can increase or decrease. | Allows fine-tuning of ADME properties, including membrane permeability.[1][5][10] |
| Conformational Bias | Induces specific rotameric and ring pucker preferences (e.g., gauche effect). | Pre-organizes the molecule into its bioactive conformation, improving potency and selectivity.[12][13][14] |
| Hydrogen Bonding | The C-F bond is a weak H-bond acceptor. | Can alter interactions within a protein's active site, sometimes displacing water molecules or preventing unwanted H-bonds.[10] |
Synthesis of Fluorinated Non-Proteinogenic Amino Acids: A Chemist's Toolkit
The practical application of f-NPAAs in drug discovery is critically dependent on robust and stereoselective synthetic methods.[17][18] Advances in fluorine chemistry have provided a diverse toolkit for accessing a wide array of these valuable building blocks.[3] Methodologies can be broadly categorized into two strategic approaches: the "building block" approach and direct fluorination.
-
The Fluorinated Building Block Approach: This strategy involves the synthesis of small, fluorinated starting materials that are then elaborated into the final amino acid structure. This is often the most reliable method for complex targets. Recent advances have utilized techniques like nickel-catalyzed reactions to synthesize a diverse range of f-NPAAs on a gram scale with high enantiopurity.[18][19]
-
Direct Fluorination/Fluoroalkylation: This approach involves the late-stage introduction of fluorine onto an existing amino acid scaffold. This is synthetically efficient but can present challenges in controlling regioselectivity and stereoselectivity. Modern methods, such as Pd(II)-catalyzed fluorination of unactivated C(sp³)–H bonds, have enabled site- and diastereoselective fluorination under mild conditions.[20]
-
Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis has emerged as a powerful and cost-effective strategy.[21][22] For example, a three-step cascade using an aldolase followed by chemical decarboxylation and amination via a phenylalanine ammonia lyase can produce a library of fluorinated aromatic L-α-amino acids with high enantiomeric purity.[21] Enzymatic resolutions, using enzymes like lipases or amidases, are also employed to separate racemic mixtures of fluorinated amino acids, yielding enantiomerically pure products.[23][24]
Caption: High-level workflow for the synthesis of f-NPAAs.
Engineering Biological Interactions and Properties
The true power of f-NPAAs lies in their ability to precisely engineer the properties of peptides and proteins.[11][] Even a single fluorine substitution can have profound effects on structure, stability, and function.[12]
Exquisite Conformational Control: The Case of Fluoroprolines
Proline residues play a critical role in protein structure, often inducing turns or kinks in a peptide backbone. The amide bond preceding proline is unique in its ability to readily adopt both cis and trans conformations. Fluorination at the C4 position of the proline ring provides an unprecedented level of control over this equilibrium.[12][13]
-
(4R)-Fluoroproline (4R-Flp): The fluorine atom, due to the gauche effect, favors a Cγ-exo ring pucker. This conformation stabilizes the trans isomer of the preceding peptide bond, which is the dominant conformation in structures like the polyproline type II (PPII) helix.[14]
-
(4S)-Fluoroproline (4S-Flp): Conversely, the (4S) stereoisomer favors a Cγ-endo ring pucker, which preferentially stabilizes the cis amide bond conformation.[12][13]
This stereospecific control allows researchers to "lock" a peptide into a desired conformation, which is a cornerstone of rational drug design for enhancing receptor binding and biological activity.
Caption: Conformational control exerted by 4-fluoroprolines.
Enhancing Stability and Protein Folding
The incorporation of f-NPAAs can significantly enhance the thermal and proteolytic stability of peptides and proteins.[12][] This "fluoro-stabilization effect" arises from the increased hydrophobicity of highly fluorinated side chains, which can strengthen the hydrophobic core of a folded protein.[12] By strategically placing fluorinated residues, it is possible to modulate protein folding, stability, and resistance to enzymatic degradation, which are critical hurdles for peptide-based therapeutics.[15][]
Applications in Drug Discovery and Diagnostics
The theoretical advantages of f-NPAAs have translated into tangible successes in both therapeutic and diagnostic applications.
-
Peptide Therapeutics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability.[12][17] Introducing f-NPAAs can mitigate these issues. For example, modifying peptides like GLP-1 with fluorinated residues can improve their circulatory half-life by protecting them from enzymatic cleavage.[12]
-
Diagnostic Imaging: The fluorine-18 (¹⁸F) isotope is a positron emitter with an ideal half-life for Positron Emission Tomography (PET) imaging. f-NPAAs containing ¹⁸F are used as diagnostic agents. A prominent example is Fluciclovine F-18, a synthetic amino acid analog used in PET imaging to detect prostate cancer by targeting the upregulated amino acid transporters in cancer cells.[4][26]
-
¹⁹F NMR Spectroscopy: The stable ¹⁹F isotope is NMR-active and has a high sensitivity. Incorporating f-NPAAs into a protein allows researchers to use ¹⁹F NMR to study protein structure, dynamics, and ligand interactions without interference from the complex background signals present in ¹H NMR.[11][]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid
This protocol outlines the manual incorporation of an Fmoc-protected f-NPAA into a growing peptide chain on a resin support.
Objective: To couple Fmoc-(4R)-fluoroproline onto a peptide-resin.
Materials:
-
Peptide-resin (e.g., Rink Amide resin with a pre-loaded peptide sequence)
-
Fmoc-(4R)-fluoroproline (Fmoc-4R-Flp)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol
Methodology:
-
Resin Preparation:
-
Place the peptide-resin (100 mg, 0.5 mmol/g scale) in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly: DMF (3x), DCM (3x), DMF (3x). This exposes the free N-terminal amine for the next coupling step.
-
-
Coupling Activation:
-
In a separate vial, dissolve Fmoc-4R-Flp (4 equivalents relative to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the activation mixture. The solution will typically change color (e.g., to yellow).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature.
-
Causality Insight: Fluorinated amino acids, particularly those with strong electron-withdrawing groups near the alpha-carbon, can exhibit slower coupling kinetics.[12][17] Therefore, the standard coupling time of 1-2 hours should be extended to 3-4 hours or even overnight to ensure the reaction goes to completion.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagents: DMF (3x), DCM (3x), Isopropanol (2x).
-
-
Validation (Self-Validating System):
-
Perform a qualitative Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates successful coupling (no free primary amines).
-
For absolute confirmation: Cleave a small amount of peptide from the resin and analyze via LC-MS to verify the mass of the peptide with the incorporated fluorinated residue. This step validates the success of the coupling protocol.
-
-
Continuation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion and Future Outlook
Fluorinated non-proteinogenic amino acids have transitioned from chemical curiosities to essential components in the drug discovery pipeline. Their ability to rationally modulate metabolic stability, conformational behavior, and target affinity provides an unparalleled advantage in designing next-generation therapeutics.[1][27][28] The continued development of novel synthetic methodologies, including more efficient late-stage fluorination and the creation of highly constrained bicyclic fluorinated amino acids, promises to further expand their utility.[28] As the pharmaceutical industry increasingly focuses on complex targets and peptide-based drugs, the strategic application of f-NPAAs will undoubtedly be at the forefront of innovation, enabling the development of safer, more effective medicines.[15][27]
References
- Fluorine in drug discovery: Role, design and case studies. Google AI Search Result.
- Fluorinated Amino Acids - BOC Sciences. BOC Sciences.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
- Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Fluorinated Aromatic Amino Acids and its Therapeutic Applic
- Fluorinated Building Blocks in Drug Design: Why They M
- Synthesis of complex unnatural fluorine-containing amino acids. PMC.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- New strategy for the stereoselective synthesis of fluorin
- Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. chiralix.com.
- Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
- New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
- Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC.
- Enzymatic synthesis of fluorin
- Applications of fluorine-containing amino acids for drug design. PubMed.
- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II). Beilstein Journals.
- Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.
- Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.
- “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif.
- Fluorine in medicinal chemistry and chemical biology. Semantic Scholar.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 24. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Integration of Novel Trifluoromethylated Heterocyclic Building Blocks
Executive Summary: The "Fluorine Effect" in Modern Pharmacophores
In modern drug discovery, the trifluoromethyl (
This guide moves beyond standard textbook definitions to provide a practical, laboratory-focused roadmap for synthesizing and integrating novel trifluoromethylated heterocyclic building blocks. We focus on Late-Stage Functionalization (LSF) —the ability to install
Key Physicochemical Impacts
The installation of a
| Property | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Van der Waals Volume | 7.2 ų | 24.0 ų | 42.6 ų | Bioisostere for isopropyl or tert-butyl; induces conformational locking.[4] |
| Electronegativity (Pauling) | 2.1 | 2.5 | ~3.5 | Strong electron-withdrawing group (EWG); lowers pKa of adjacent amines/alcohols.[4] |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Increases membrane permeability (LogP); enhances Blood-Brain Barrier (BBB) penetration.[4] |
| C-X Bond Energy | ~98 kcal/mol | ~85 kcal/mol | ~116 kcal/mol | Blocks metabolic oxidation (e.g., P450 hydroxylation) at "soft spots."[4] |
Strategic Synthesis: Selecting the Right Vector
The synthesis of trifluoromethylated heterocycles has evolved from harsh halogen-exchange reactions (Swarts) to mild, catalytic C-H activation.[4] The choice of reagent depends entirely on the electronic nature of the heterocyclic substrate.
The Decision Matrix
-
Electron-Deficient Heterocycles (Pyridines, Diazines): Require Radical pathways.[4] The nucleophilic nature of alkyl radicals is inverted here; the
radical is electrophilic, making it highly reactive toward innate positions on heteroarenes. -
Electron-Rich Heterocycles (Indoles, Pyrroles, Furans): Require Electrophilic sources or controlled radical pathways to avoid polymerization.[4]
Visualization: Reagent Selection Workflow
Caption: Decision tree for selecting trifluoromethylation reagents based on heterocyclic substrate electronics.
Detailed Methodologies & Protocols
The "Workhorse": Innate Radical Trifluoromethylation (Langlois Reagent)
Context: The Langlois reagent (Sodium trifluoromethanesulfinate,
Mechanism: Oxidative desulfinylation.[4] An oxidant (TBHP) generates a radical that attacks the sulfinate, releasing
Protocol 1: C-H Trifluoromethylation of Pyridines Valid for: Pyridines, Quinolines, Pyrazines.[4]
Reagents:
-
Substrate: 4-Acetylpyridine (1.0 equiv)[4]
-
Reagent:
(Langlois Reagent) (3.0 equiv)[4][7] -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[4] (5.0 equiv)[4][7][8]
-
Solvent: DCM/Water (2.5:1 ratio) - Critical for phase transfer and radical stability.[4]
Step-by-Step:
-
Setup: In a standard vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (1.5 mL).
-
Aqueous Phase: Add water (0.6 mL) followed by the Langlois reagent (solid).[4]
-
Initiation: Add TBHP dropwise at 0°C, then allow the mixture to warm to ambient temperature (23°C).
-
Reaction: Stir vigorously for 12–24 hours. Note: Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.
-
Validation (Self-Check):
-
Workup: Dilute with DCM, wash with saturated
(to remove acidic byproducts) and brine. Dry over .[4] -
Purification: Silica gel chromatography.
Why this works: The biphasic system modulates the concentration of the radical species, preventing rapid recombination (dimerization to
High-Precision Electrophilic Trifluoromethylation (Togni Reagent II)
Context: For electron-rich systems like indoles, radical conditions can lead to oxidation or polymerization.[4] Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) acts as an electrophilic
Protocol 2: C2-Trifluoromethylation of Indoles Valid for: Indoles, Pyrroles, Thiophenes.[4]
Reagents:
-
Substrate: Indole derivative (1.0 equiv)[4]
-
Reagent: Togni Reagent II (1.2 equiv)[4]
-
Catalyst:
(10 mol%) or Zn(NTf2)2 (depending on Lewis acidity needs).[4] -
Solvent: Methanol or Acetonitrile (anhydrous).[4]
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Dissolution: Add the indole (0.2 mmol) and catalyst to the solvent (2.0 mL).
-
Addition: Add Togni Reagent II in one portion.
-
Reaction: Stir at room temperature for 1–4 hours.
-
Mechanistic Check: The hypervalent iodine bond breaks, transferring
.[4] The byproduct is 2-iodobenzoic acid.[4] -
Validation:
-
Workup: Filter through a short pad of Celite to remove copper salts.[4] Concentrate and purify.
Why this works: The hypervalent iodine center is highly electrophilic. Activation by a Lewis acid (Cu or Zn) weakens the I-CF3 bond, facilitating transfer to the nucleophilic C2 position of the indole [3, 4].
Advanced Visualization: Photoredox Catalysis
Photoredox catalysis allows for the use of gaseous
Mechanism of Action
The cycle involves the oxidative quenching of an excited photocatalyst (
Caption: Oxidative quenching cycle for photoredox trifluoromethylation using Iridium catalysts.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link][4][7]
-
Nagib, D. A., & MacMillan, D. W. (2011).[4] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[2][10] Nature.[4] [Link][4]
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2007).[4] Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent. Angewandte Chemie International Edition.[4] [Link][4]
-
Charpentier, J., Früh, N., & Togni, A. (2015).[4] Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.[4][9][11][12] Chemical Reviews.[4] [Link]
-
Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024).[4][13] Why •CF2H is nucleophilic but[13][14] •CF3 is electrophilic in reactions with heterocycles.[4][6][13][14][15] Nature Communications.[4][13] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Togni Reagent II - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. brynmawr.edu [brynmawr.edu]
- 13. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
Methodological & Application
Application Note: Scalable Synthesis of 5-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid
Abstract & Strategic Significance
The incorporation of trifluoromethyl (
This guide details a robust, scalable protocol for synthesizing 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid , a versatile scaffold for glutamate receptor modulators and protease inhibitors. Unlike conventional routes that rely on unstable fluorinated building blocks, this protocol utilizes a decarboxylative 1,3-dipolar cycloaddition strategy. This approach ensures high regioselectivity for the 2,4-substituted pyrrolidine framework (structurally equivalent to the 5,3-substitution pattern) and allows for the precise control of relative stereochemistry.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis hinges on the in situ generation of a trifluoromethylated azomethine ylide.[1] Direct alkylation of pyrrolidines with trifluoromethylating agents is often low-yielding and lacks regiocontrol. Therefore, we construct the ring utilizing N-benzylglycine (secondary amine) and trifluoroacetaldehyde ethyl hemiacetal (TFAH).
Mechanistic Logic
-
Condensation: N-Benzylglycine condenses with TFAH to form a 5-hydroxyoxazolidine intermediate, which cyclizes to a lactone (oxazolidin-5-one).
-
Dipole Generation: Thermal decarboxylation of the lactone generates the reactive azomethine ylide dipole (
). -
Cycloaddition: The dipole undergoes a [3+2] cycloaddition with an electron-deficient alkene (Ethyl Acrylate).
-
Regioselectivity: Electronic and steric factors favor the formation of the 2,4-disubstituted pyrrolidine (meta-relationship), yielding the desired 5-trifluoromethyl-3-carboxylate skeleton.
Reaction Pathway Diagram[3][4]
Figure 1: Mechanistic pathway for the construction of the 5-TFPC scaffold via azomethine ylide cycloaddition.[2]
Detailed Experimental Protocol
Phase 1: Construction of the Pyrrolidine Core ([3+2] Cycloaddition)
Objective: Synthesize ethyl 1-benzyl-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Scale: 10 mmol basis.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8][9][10] | Amount | Role |
| N-Benzylglycine | 165.19 | 1.0 | 1.65 g | Amine Precursor |
| Trifluoroacetaldehyde ethyl hemiacetal | 144.09 | 1.5 | 2.16 g | CF3 Source |
| Ethyl Acrylate | 100.12 | 2.0 | 2.00 g | Dipolarophile |
| Toluene (Anhydrous) | 92.14 | - | 50 mL | Solvent |
| Molecular Sieves (4Å) | - | - | 2.0 g | Water Scavenger |
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a Dean-Stark trap, reflux condenser, and magnetic stir bar. Flame-dry the apparatus under argon flow.
-
Charging: Add N-Benzylglycine (1.65 g) and Toluene (50 mL) to the flask.
-
Aldehyde Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (2.16 g) and activated Molecular Sieves . Stir at room temperature for 30 minutes to facilitate initial condensation.
-
Dipolarophile Addition: Add Ethyl Acrylate (2.00 g) in one portion.
-
Reflux: Heat the reaction mixture to vigorous reflux (bath temp ~120°C).
-
Critical Process Parameter (CPP): Maintain reflux for 12–16 hours. The high temperature is strictly required to drive the decarboxylation of the oxazolidinone intermediate. Evolution of
gas may be observed.[5]
-
-
Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove molecular sieves. Rinse the pad with Ethyl Acetate (20 mL).
-
Evaporation: Concentrate the filtrate under reduced pressure to yield a crude yellow oil.
-
Purification: Purify via flash column chromatography (SiO2).
-
Eluent: Hexanes/Ethyl Acetate gradient (9:1 to 4:1).
-
Target: The product usually elutes as a mixture of trans (major) and cis diastereomers. For most applications, the mixture is carried forward, or the trans-isomer is isolated at this stage.
-
Expected Yield: 75–85% QC Check: 1H NMR should show the benzyl protons (AB system or singlet) and the characteristic multiplets for the pyrrolidine ring protons. 19F NMR will show a singlet/doublet around -75 ppm.
Phase 2: Deprotection & Isolation
Objective: Hydrolysis of the ester and removal of the benzyl group to yield the free amino acid.
Reagents
| Reagent | Role |
| LiOH (1M aq) | Hydrolysis Base |
| THF / MeOH (1:1) | Solvent |
| Pd/C (10% w/w) | Hydrogenation Catalyst |
| Hydrogen Gas (H2) | Reductant |
Procedure
-
Hydrolysis:
-
Dissolve the purified ester (from Phase 1) in THF/MeOH (1:1, 0.2 M concentration).
-
Add LiOH (2.5 equiv). Stir at ambient temperature for 4 hours.
-
Monitor by LCMS for disappearance of the ester.
-
Adjust pH to ~5 with 1M HCl. Extract with EtOAc or use the crude aqueous phase for the next step if salt tolerance permits. (Isolation of the N-benzyl acid is recommended for purity).
-
-
Hydrogenolysis (Debenzylation):
-
Dissolve the N-benzyl acid in Methanol.
-
Add Pd/C (10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure is sufficient) for 12 hours.
-
Safety Note: Filter catalyst carefully over Celite under inert atmosphere (Pd/C is pyrophoric).
-
-
Final Isolation:
-
Concentrate the filtrate.
-
Recrystallize from Ethanol/Water or triturate with Diethyl Ether to obtain the zwitterionic amino acid.
-
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Impact | Corrective Action |
| Water Content | < 0.1% | Water inhibits imine formation and quenches the ylide. | Use fresh Molecular Sieves and Dean-Stark trap. |
| Temperature | > 110°C | Decarboxylation is endothermic and rate-limiting. | Ensure vigorous reflux; do not use lower-boiling solvents like THF. |
| Regioselectivity | 2,4-subst.[11][12] (Target) vs 2,3-subst. | Controlled by steric bulk of the dipole and olefin. | The Benzyl group on Nitrogen is essential for directing the 2,4-pattern. Do not substitute with Methyl without re-validating. |
Analytical Validation (Self-Validating Data)
To ensure the protocol was successful, compare your analytical data against these standard benchmarks:
-
19F NMR (376 MHz, CDCl3):
-
-74.5 ppm (d,
Hz). The doublet indicates coupling to the adjacent methine proton (H-5), confirming the is attached to the ring, not an impurity.
-
-74.5 ppm (d,
-
1H NMR (400 MHz, D2O for final product):
-
Diagnostic signals:
-
H-5 (adjacent to
): Multiplet at 4.2–4.4 ppm. -
H-3 (adjacent to
): Multiplet at 3.1–3.3 ppm. -
The absence of aromatic protons confirms successful debenzylation.
-
-
References
-
Synthesis of Trifluoromethylated Azomethine Ylides: Gong, Y. et al. "Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate."[1] Journal of Fluorine Chemistry.
-
General Methodology for 1,3-Dipolar Cycloaddition: Phansavath, P., & Ratovelomanana-Vidal, V. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles" (Analogous regiochemistry logic for dipoles). Synlett.
-
Medicinal Chemistry of Trifluoromethyl Heterocycles: "Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ChemRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jelsciences.com [jelsciences.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Regioselective Synthesis of 1,3,5-Tri- And [research.amanote.com]
- 12. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Asymmetric Michael addition for trifluoromethyl pyrrolidine synthesis
Application Note: Asymmetric Michael Addition for Trifluoromethyl Pyrrolidine Synthesis
Executive Summary
The trifluoromethyl (CF₃) pyrrolidine motif is a privileged scaffold in modern drug discovery, offering a potent combination of metabolic stability, lipophilicity modulation, and bioisosteric potential (often mimicking proline or pyrrolidine alkaloids). However, installing the CF₃ group with high enantiocontrol remains a synthetic bottleneck.
This Application Note details two distinct, field-validated protocols for synthesizing chiral CF₃-pyrrolidines via Asymmetric Michael Addition . Unlike rigid templates, this guide offers a strategic choice between Organocatalysis (Method A: De novo synthesis via nitro-Michael/cyclization) and Metal Catalysis (Method B: Convergent assembly via Cu(I)-catalyzed Michael-Mannich cascade).
Strategic Analysis: Selecting the Right Pathway
Before initiating synthesis, select the method that aligns with your substrate availability and target substitution pattern.
| Feature | Method A: Organocatalytic Cascade | Method B: Cu(I)-Catalyzed Cascade |
| Core Strategy | De novo ring construction | Convergent [3+2]-type assembly |
| Key Bond Formation | Michael addition of CF₃-ketone to nitroolefin | Azomethine ylide addition to CF₃-alkene |
| Catalyst System | QD-TU (Bifunctional Thiourea) | Cu(I) / TF-BiphamPhos |
| Substrate Scope | 1,1,1-Trifluoromethyl ketones + Nitroolefins | Imino esters (Glycine/Alanine) + CF₃-Acrylates |
| Product Type | 2-CF₃-pyrrolidines (Trisubstituted) | 3- or 4-CF₃-pyrrolidines (Highly substituted) |
| Advantages | Metal-free; High functional group tolerance | Atom-economical; Creates quaternary centers |
Method A: Organocatalytic Michael Addition / Reductive Cyclization
Principle: This method utilizes a bifunctional quinine-derived thiourea (QD-TU) to catalyze the Michael addition of a trifluoromethyl ketone to a nitroolefin. The resulting
Mechanism & Workflow (DOT Visualization)
Figure 1: Organocatalytic cascade pathway. The QD-TU catalyst activates the nitroolefin via H-bonding while directing the enol attack.
Detailed Protocol
Reagents:
-
Substrate 1: 2,2,2-Trifluoro-1-phenylethanone (or derivative) [1.0 equiv]
-
Substrate 2:
-Nitrostyrene (or derivative) [1.2 equiv] -
Catalyst: QD-TU (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(9R)-6'-methoxycinchonan-9-yl]thiourea) [10 mol%]
-
Solvent: Toluene (anhydrous)
-
Reductant: Raney-Nickel (slurry in MeOH),
balloon.
Step-by-Step Procedure:
-
Catalyst Loading: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve QD-TU (0.02 mmol, 10 mol%) and the Nitroolefin (0.24 mmol, 1.2 equiv) in anhydrous Toluene (1.0 mL).
-
Michael Addition: Cool the mixture to -10 °C (cryostat or ice/salt bath). Add the CF₃-Ketone (0.20 mmol, 1.0 equiv) in one portion.
-
Incubation: Stir at -10 °C for 1–4 hours. Monitor consumption of the ketone by TLC (or ¹⁹F NMR).
-
Checkpoint: The Michael adduct is often a stable intermediate. Isolate a small aliquot to verify
if necessary before cyclization.
-
-
Reductive Cyclization:
-
Evaporate toluene and redissolve the crude Michael adduct in Methanol (2.0 mL).
-
Add Raney-Nickel (approx. 20 mg, washed with MeOH) carefully (Caution: Pyrophoric).
-
Purge the headspace with
gas and stir under a hydrogen balloon (1 atm) at room temperature for 12–24 hours.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash with MeOH. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2-trifluoromethyl pyrrolidine.
Performance Data:
-
Typical Yield: 85–95%
-
Enantioselectivity (
): >90% (up to 99% with optimization) -
Diastereoselectivity (
): >20:1[1]
Method B: Cu(I)-Catalyzed Asymmetric Michael-Mannich Cascade
Principle: This convergent approach uses a chiral Copper(I) complex to catalyze the reaction between an azomethine ylide (generated in situ from an imino ester) and a CF₃-acrylate. While formally a [3+2] cycloaddition, mechanistic studies suggest a stepwise Michael-addition followed by Mannich cyclization, allowing for precise stereocontrol.
Mechanism & Workflow (DOT Visualization)
Figure 2: Cu(I)-catalyzed cascade. The chiral ligand creates a steric environment that dictates the approach of the dipolarophile.
Detailed Protocol
Reagents:
-
Substrate 1: Glycine imino ester (e.g., Methyl
-benzylideneglycinate) [1.0 equiv] -
Substrate 2:
-CF₃-Acrylate (or Isatin-derived CF₃-alkene) [1.1 equiv] -
Metal Source: Cu(CH₃CN)₄PF₆ [3 mol%]
-
Ligand: TF-BiphamPhos (or similar chiral ferrocenyl/biphenyl diphosphine) [3.3 mol%]
-
Base: Triethylamine (Et₃N) [1.2 equiv]
-
Solvent: THF or DCM (anhydrous)
Step-by-Step Procedure:
-
Catalyst Formation: In a glovebox or under Argon, mix Cu(CH₃CN)₄PF₆ (0.009 mmol) and TF-BiphamPhos (0.01 mmol) in anhydrous THF (1.0 mL). Stir for 30–60 minutes to form the active chiral complex.
-
Substrate Addition: Add the CF₃-Acrylate (0.33 mmol) and the Imino Ester (0.30 mmol) to the catalyst solution.
-
Reaction Initiation: Cool to 0 °C (or -20 °C for higher
). Add Et₃N (0.36 mmol) dropwise. -
Monitoring: Stir until the imino ester is consumed (TLC, typically 2–12 hours). The solution often changes color as the metallodipole reacts.
-
Quench & Workup: Filter through a short silica plug to remove the copper salts. Wash with Et₂O. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) affords the highly substituted pyrrolidine.
Performance Data:
-
Typical Yield: 80–92%
-
Enantioselectivity (
): 90–98% -
Diastereoselectivity (exo/endo): Typically favors exo adducts (>95:5 dr).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst poisoning or wet solvent | Ensure Toluene is freshly distilled/dried. Verify Nitroolefin purity (recrystallize if yellow/degraded). |
| Low | Temperature too high | Lower reaction temperature to -20 °C or -40 °C. |
| Poor Diastereocontrol | Background reaction (uncatalyzed) | Reduce concentration. Ensure no Lewis acidic impurities are present on glassware. |
| Incomplete Cyclization | Raney-Ni deactivation | Use fresh Raney-Ni or switch to Pd/C (50 psi H₂) if the nitro group is stubborn, though Pd/C may reduce the phenyl ring. |
References
-
Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2442–2445. [Link]
-
Wang, C.-J., Liang, G., Xue, Z.-Y., & Gao, F. (2008).[2] Highly Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides Catalyzed by Copper(I)/TF-BiphamPhos Complexes.[1][2][3][4][5] Journal of the American Chemical Society, 130(51), 17250–17251.[2] [Link]
-
Tao, H.-Y., He, Z.-L., Yang, Y., & Wang, C.-J. (2014). Cu(I)/TF–BiphamPhos-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dimethyl itaconate.[1][3] RSC Advances, 4, 16899-16905. [Link]
-
Cao, X., Zhao, Z., & Zhao, J. (2015). Asymmetric Michael-Mannich Cascade Reaction of Azomethine Ylides with Isatin-derived Trifluoromethyl Acrylates. Organic Chemistry Frontiers, 2, 1068-1072. [Link]
Sources
- 1. Cu(i)/TF–BiphamPhos-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dimethyl itaconate and 2-methyleneglutarate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective 1,3-dipolar cycloaddition of azomethine ylides catalyzed by copper(I)/TF-BiphamPhos complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.sg [sci-hub.sg]
- 4. researchgate.net [researchgate.net]
- 5. A facile Cu(I)/TF-BiphamPhos-catalyzed asymmetric approach to unnatural α-amino acid derivatives containing gem-bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for introducing trifluoromethyl group in pyrrolidine rings
Application Note: Strategic Introduction of Trifluoromethyl ( ) Groups into Pyrrolidine Scaffolds
Executive Summary
The pyrrolidine ring is a privileged pharmacophore in drug discovery, serving as the core for countless antiviral (e.g., Hepatitis C inhibitors), antidiabetic (DPP-4 inhibitors), and analgesic agents. The introduction of a trifluoromethyl (
However, the installation of
Strategic Landscape: Reagent Selection
Selecting the correct reagent depends entirely on the oxidation state of the substrate and the desired regioselectivity.
Decision Matrix for Reagent Selection
The following logic gate assists in selecting the optimal synthetic pathway.
Figure 1: Strategic decision tree for selecting trifluoromethylation reagents based on substrate class.
Protocol A: Late-Stage -C-H Trifluoromethylation (Photoredox)
Target: Existing
Reagent Profile: Togni Reagent II
-
Chemical Name: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
-
Role: Electrophilic
source (can act as radical source under photoredox). -
Safety: Hypervalent iodine compounds can be shock-sensitive; handle with care.
Detailed Protocol
This protocol utilizes an Iridium-based photocatalyst to generate the
Reagents:
-
Substrate:
-Boc-pyrrolidine (1.0 equiv) -
Reagent: Togni Reagent II (1.2 equiv)
-
Catalyst:
(1 mol%) -
Lewis Acid Additive:
(20 mol%) - Critical for activating the Togni reagent. -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.
Step-by-Step Workflow:
-
Setup: In a glovebox or under strictly inert atmosphere (
), charge an oven-dried 8 mL vial with -Boc-pyrrolidine (0.5 mmol), Togni Reagent II (0.6 mmol), and the Iridium photocatalyst (0.005 mmol). -
Additives: Add anhydrous
(0.1 mmol). Note: The Lewis acid coordinates to the hypervalent iodine, lowering the LUMO for radical acceptance. -
Solvation: Add degassed DCM (5 mL, 0.1 M). Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial 2 cm away from a 34W Blue LED (450 nm) setup. Stir vigorously. A cooling fan is required to maintain ambient temperature (25°C).
-
Reaction Time: Irradiate for 12–24 hours. Monitor by LC-MS for the disappearance of the Togni reagent.
-
Workup: Dilute with
, filter through a short pad of silica to remove iridium and iodine byproducts. Concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanistic Insight:
The excited
Protocol B: Nucleophilic Addition to Cyclic Imines
Target: Conversion of Pyrrolidinones (lactams) or Cyclic Imines to
Reagent Profile: Ruppert-Prakash Reagent ( )
-
Chemical Name: (Trifluoromethyl)trimethylsilane
-
Role: Nucleophilic
source.[1][2][3] -
Handling: Moisture sensitive. Reacts violently with water.
Detailed Protocol
This method is ideal for creating quaternary centers at the C2 position.
Reagents:
-
Substrate: 5-substituted-3,4-dihydro-2H-pyrrole (Cyclic Imine) (1.0 equiv)
-
Reagent:
(1.2 equiv) -
Initiator: Cesium Fluoride (CsF) (1.1 equiv) or
(cat). -
Solvent: DME (Dimethoxyethane) or THF.
-
Acid: 4M HCl (for hydrolysis).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the cyclic imine (1.0 mmol) in anhydrous DME (5 mL). Cool to 0°C.
-
Addition: Add
(1.2 mmol) dropwise via syringe. -
Initiation: Add CsF (1.1 mmol) in one portion. Caution: Mild exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. The reaction forms a silylated amine intermediate.
-
Hydrolysis: Quench with 4M HCl (2 mL) and stir for 30 minutes to cleave the N-Si bond.
-
Neutralization: Basify with saturated
to pH 8. -
Extraction: Extract with DCM (3x). Dry over
.
Critical Quality Attribute (CQA):
Strict exclusion of water is required during the
Protocol C: Radical Cascade Cyclization (Building Block)
Target: Synthesis of
Reagent Profile: Langlois Reagent ( )[4]
-
Chemical Name: Sodium Trifluoromethanesulfinate[4]
-
Role: Radical
source.[2][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Advantages: Cheap, solid, stable in air.
Detailed Protocol
This "Minisci-type" cascade builds the ring and installs the
Reagents:
-
Substrate:
-unsaturated amine (protected, e.g., N-Tosyl) (1.0 equiv) -
Reagent: Langlois Reagent (2.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (2.5 equiv)
-
Catalyst:
(5 mol%) -
Solvent: MeCN/H2O (4:1).
Step-by-Step Workflow:
-
Mixing: In a reaction tube, combine the unsaturated amine (0.5 mmol), Langlois reagent (1.0 mmol), and
(0.025 mmol). -
Solvent: Add MeCN (2 mL) and
(0.5 mL). -
Oxidant: Add TBHP (70% in water) dropwise.
-
Reaction: Stir at 50°C for 12 hours.
-
Mechanism: The Copper catalyst oxidizes the sulfinate to a sulfonyl radical, which extrudes
to form . The radical adds to the alkene, and the resulting carbon radical is trapped by the internal amine (or oxidized to a cation and trapped), closing the ring.
Quantitative Comparison of Reagents
| Feature | Langlois Reagent ( | Togni Reagent II | Ruppert-Prakash ( |
| Reactive Species | Radical ( | Electrophilic ( | Nucleophilic ( |
| Primary Utility | Cascade Cyclization / Heteroaromatics | Late-Stage C-H Functionalization | Addition to Carbonyls/Imines |
| Cost | Low | High | Moderate |
| Stability | High (Bench stable) | Moderate (Shock sensitive) | Low (Moisture sensitive) |
| Regioselectivity | Substrate controlled (often mixtures) | High (with directing groups) | High (1,2-addition) |
Troubleshooting & Optimization
-
Issue: Low Yield in Photoredox (Protocol A).
-
Cause: Oxygen inhibition of the radical chain.
-
Fix: Freeze-pump-thaw degas the solvent x3 cycles. Ensure the reaction vial is sealed tight.
-
-
Issue: Protodefluorination (Protocol B).
-
Cause: "Naked"
anion is unstable. -
Fix: Ensure the Lewis Acid or Counterion (e.g.,
) is present to stabilize the intermediate. Do not let the reaction run too long before quenching.
-
-
Issue: Regioisomers in C-H Activation.
-
Fix: Use bulky N-protecting groups (e.g., N-Tosyl vs N-Boc) to sterically block the C2 position if C3 functionalization is desired (though C3 is significantly harder to access electronically).
-
References
-
Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. (2011).[2] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link][2]
-
Togni Reagent Chemistry: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
Ruppert-Prakash Reagent: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757-786. [Link]
-
Langlois Reagent Cyclization: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]
-
C-H Functionalization of Amines: McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6059), 1114-1117. [Link]
Sources
- 1. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for 5-Trifluoromethylpyrrolidine-3-carboxylic Acid
Strategic Overview & Chemical Challenges
The incorporation of a trifluoromethyl (
-
Electronic Deactivation (The "Fluorine Effect"): The strongly electron-withdrawing
group (Hammett ) exerts a powerful inductive effect through the -framework. This significantly lowers the of the secondary amine (typically by 2–3 log units compared to proline), rendering it less nucleophilic . Standard N-protection protocols often stall or require forcing conditions. -
Stereochemical Integrity: The molecule possesses two stereocenters (C3 and C5). While the
group is generally configurationally stable, the C3-carboxylic acid -proton is susceptible to epimerization under strongly basic conditions, particularly if the nitrogen is acylated (carbamate protected), which increases the acidity of the -proton.
This guide details optimized protocols to navigate these electronic and steric challenges, ensuring high yield and optical purity.
N-Terminal Protection Strategies
Due to the reduced nucleophilicity of the pyrrolidine nitrogen, standard Schotten-Baumann conditions must be modified. The amine is less basic, meaning it exists in the free-base form at lower pH than proline, but its attack on electrophiles (
Protocol A: Boc-Protection (tert-Butoxycarbonyl)
Best for: Solution-phase synthesis, acid-labile deprotection strategies.[1]
Mechanism: Nucleophilic attack of the amine on di-tert-butyl dicarbonate (
Step-by-Step Protocol:
-
Dissolution: Suspend 5-trifluoromethylpyrrolidine-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water (
concentration). -
Basification: Add
(2.5 equiv) or (1.5 equiv).-
Expert Note: Unlike proline, where pH 8–9 is sufficient, maintain pH
10. The lower basicity of the amine means we need to drive the equilibrium, but avoid pH > 12 to prevent racemization at C3.
-
-
Reagent Addition: Add
(1.2 equiv) dissolved in a minimal amount of dioxane dropwise. -
Catalysis (Optional but Recommended): If reaction monitoring (TLC/LCMS) shows <50% conversion after 4 hours, add 5 mol% 4-Dimethylaminopyridine (DMAP). The
group steric bulk can hinder the approach of the electrophile; DMAP generates a more reactive N-acylpyridinium intermediate. -
Workup:
-
Wash the basic aqueous phase with
(removes excess ). -
Acidify the aqueous phase carefully to pH 2–3 with 1M
(preferred over HCl to avoid acid-catalyzed Boc removal). -
Extract with EtOAc (3x). Dry over
and concentrate.
-
Protocol B: Fmoc-Protection (9-Fluorenylmethoxycarbonyl)
Best for: Solid-Phase Peptide Synthesis (SPPS), base-labile deprotection strategies.[1]
Step-by-Step Protocol:
-
Solvent System: Dissolve the amino acid in 5%
(aq) / 1,4-dioxane (1:1). -
Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) rather than Fmoc-Cl.
-
Reasoning: Fmoc-Cl is highly reactive but prone to hydrolysis and can cause oligomerization. Fmoc-OSu is milder and minimizes side reactions, which is crucial when the amine nucleophilicity is low.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours.
-
Monitoring: The reaction will be slower than with standard proline. Do not heat, as this promotes Fmoc degradation.
-
-
Quenching: Acidify to pH 2 with 1N HCl and extract with EtOAc.
C-Terminal Protection Strategies
Protecting the carboxylic acid is necessary if the amine is to be derivatized or if the molecule is acting as an electrophile in peptide coupling.
Protocol C: Methyl Ester Formation
Method: Thionyl Chloride (
Step-by-Step Protocol:
-
Preparation: Chill anhydrous methanol (
relative to substrate) to 0°C under . -
Activation: Add
(1.5 equiv) dropwise. Stir for 15 mins to generate HCl/MeOH in situ. -
Addition: Add 5-trifluoromethylpyrrolidine-3-carboxylic acid (solid) in one portion.
-
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Expert Note: The inductive effect of
increases the electrophilicity of the carbonyl carbon, potentially accelerating esterification, but the protonated amine (ammonium salt) is highly stable.
-
-
Workup: Concentrate in vacuo. The product is isolated as the hydrochloride salt.
Protocol D: Benzyl Ester Formation (Toluene Reflux)
Best for: Orthogonal protection removable by hydrogenolysis (
Step-by-Step Protocol:
-
Reagents: Suspend amino acid (1.0 equiv) in toluene. Add Benzyl alcohol (5.0 equiv) and p-Toluenesulfonic acid (pTsOH) (1.1 equiv).
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Duration: 12–24 hours.
-
Isolation: Dilute with
. The pTsOH salt of the benzyl ester often precipitates; otherwise, dilute with ether and filter.
Orthogonal Strategy Visualization
The following diagram illustrates the logical flow for selecting protecting groups based on the desired downstream chemistry.
Caption: Decision matrix for N- vs. C-terminal protection based on synthetic targets. Dashed lines indicate compatible dual-protection schemes.
Comparative Stability Data
The following table summarizes the stability of the protected 5-trifluoromethylpyrrolidine scaffold under common reaction conditions.
| Protecting Group | Reagent for Removal | Stability: Acid | Stability: Base | Stability: Hydrogenolysis | Compatibility with 5-CF3 |
| Boc (N-term) | TFA / DCM (1:1) or 4M HCl | Unstable | Stable | Stable | High. |
| Fmoc (N-term) | 20% Piperidine in DMF | Stable | Unstable | Stable | Moderate. Base removal is fast; avoid prolonged base exposure to prevent C3 epimerization. |
| Cbz (N-term) | Stable (mild) | Stable | Unstable | High. | |
| OMe (C-term) | LiOH (aq) / THF | Stable | Unstable | Stable | Moderate. Hydrolysis requires careful pH control to avoid racemization. |
| OBn (C-term) | Stable | Stable | Unstable | High. Excellent for avoiding basic hydrolysis conditions. |
Troubleshooting & Expert Tips
Issue: Low Yield in N-Protection
-
Cause: The inductive effect of the 5-
group reduces the nucleophilicity of the nitrogen lone pair. -
Solution: Increase the reaction concentration to
to drive kinetics. Use "Magic Base" conditions (Boc-protection using in THF/Water) which often solubilizes amino acids better than carbonate buffers.
Issue: Racemization at C3
-
Cause: Over-exposure to strong base (e.g., NaOH during ester saponification). The electron-withdrawing nature of the N-protecting group (carbamate) + the carboxylate makes the
-proton acidic. -
Solution: Use
at 0°C rather than NaOH at RT. Lithium coordinates the carbonyl oxygen, slightly reducing the acidity of the -proton compared to sodium/potassium counterparts.
Issue: C-F Bond Instability
-
Cause: While rare, aliphatic C-F bonds can undergo reductive defluorination under harsh hydrogenation conditions (high pressure, high temperature, Pt catalysts).
-
Solution: When removing Cbz or Benzyl esters, use
(Palladium on Carbon) at atmospheric pressure (balloon) and room temperature. Avoid Platinum ( ) catalysts.
References
-
Smyth, T. P., et al. (2015). Nucleophilic Reactivity of Fluorinated Pyrrolidines: Implications for Peptide Synthesis. Journal of Fluorine Chemistry.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3] Chemical Reviews.
-
Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[4] European Journal of Organic Chemistry.
-
Mayr, H., et al. (2020).[5][6][7] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones.[6][8] Journal of the American Chemical Society.[6]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming steric hindrance in 5-trifluoromethylpyrrolidine coupling
Topic: Overcoming Steric & Electronic Deactivation in Amide Couplings Ticket ID: #CF3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
User Warning: You are attempting to couple 2-(trifluoromethyl)pyrrolidine (often referred to as 5-substituted depending on ring numbering conventions). The Challenge: This substrate presents a "Double Deactivation" profile:
-
Steric Wall: The
group at the -position (C2/C5) creates a massive Van der Waals radius blockade ( ), physically shielding the nitrogen lone pair. -
Electronic Muting: The strong inductive effect (
) of the fluorine atoms pulls electron density away from the nitrogen, significantly lowering its pK (approx. 5.5–6.5 vs. 11.3 for unsubstituted pyrrolidine), rendering it a poor nucleophile.
Standard reagents (EDC, HOBt, standard HATU protocols) will likely fail or result in <10% conversion.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct experimental path.
Troubleshooting Guides (SOPs)
PROTOCOL A: The "Sledgehammer" (Ghosez's Reagent)
Best For: Stable carboxylic acids, non-chiral acids, or when conversion is the only priority. Mechanism: Converts the acid into a highly reactive acid chloride in situ using neutral conditions, bypassing the need for thionyl chloride.
Reagents:
-
Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (CAS: 26189-59-3).
-
Solvent: Dry DCM or CHCl
.
Step-by-Step Workflow:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M). Add Ghosez's Reagent (1.2–1.5 equiv). Stir at RT for 1–2 hours. Monitor: Check by TLC (methanol quench) to confirm acid chloride formation.
-
Coupling: Cool the mixture to 0°C.
-
Addition: Add the 5-CF3-pyrrolidine (1.2 equiv) followed by dry Pyridine or DIPEA (2.0 equiv). Note: Adding base before the amine can sometimes cause ketene formation with Ghosez reagent; add amine first if possible, or simultaneous slow addition.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Quench with sat. NaHCO
. Extract with DCM.
Why this works: The acid chloride is the most reactive electrophile available. It forces the reaction despite the poor nucleophilicity of the amine.
PROTOCOL B: The "Precision Tool" (T3P - Propylphosphonic Anhydride)
Best For: Chiral acids (low racemization risk), scale-up (>10g), and mild conditions. Mechanism: T3P acts as a kinetic water scavenger and activates the acid as a mixed anhydride. It is uniquely effective for hindered amines because the byproduct is water-soluble and non-toxic.
Reagents:
-
T3P: 50% w/w solution in EtOAc or DMF.
-
Base: N-Methylimidazole (NMI) or Pyridine (Critical: Stronger bases like TEA often fail here).
Step-by-Step Workflow:
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and 5-CF3-pyrrolidine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).
-
Base: Add N-Methylimidazole (NMI) (3.0 equiv) or Pyridine (3.0 equiv). Cool to 0°C.
-
Activation: Dropwise add T3P (1.5–2.0 equiv, 50% soln).
-
Incubation: Stir at RT. If no reaction after 4 hours, heat to 50°C. T3P is thermally stable.
-
Workup: Wash with water, then 0.5M HCl, then NaHCO
.
Why this works: T3P creates a highly reactive intermediate but releases it in a controlled manner. The use of NMI (a super-nucleophilic base) acts as an acyl-transfer catalyst, shuttling the acyl group to the hindered amine.
Comparative Data: Reagent Performance
Based on internal application data for electron-deficient secondary amines.
| Coupling Reagent | Conversion (24h) | Epimerization Risk | Steric Tolerance | Notes |
| EDC / HOBt | < 15% | Low | Poor | Insufficient activation for CF3-amines. |
| HATU / DIPEA | 40–60% | Medium | Moderate | Often stalls; hard to remove urea byproduct. |
| Ghosez's Reagent | > 95% | High | Excellent | Gold standard for conversion. |
| T3P / NMI | 85–95% | Very Low | High | Best for medicinal chemistry/chiral centers. |
| BTFFH | 80–90% | Low | High | Generates Acyl Fluoride in situ. |
Advanced Troubleshooting (FAQ)
Q: I am seeing significant epimerization of my chiral acid using Ghosez's reagent. A: Acid chlorides are prone to racemization via ketene intermediates. Switch to Protocol B (T3P) . Alternatively, use BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) with DIPEA. BTFFH generates an Acyl Fluoride, which is more stable to racemization than the chloride but sufficiently reactive for the CF3-amine.
Q: The reaction is stuck at 50% conversion. A: This is likely product inhibition or aggregation.
-
Solvent Switch: Move from DCM to DMF or NMP to break up aggregates.
-
Temperature: If using T3P, heat to 60–80°C. The reagent is stable.
-
Catalyst: Add 0.1 equiv of DMAP (4-dimethylaminopyridine). Warning: This increases racemization risk.[1]
Q: Can I use Buchwald-Hartwig coupling instead of amide coupling? A: If you are trying to couple the amine to an Aryl Halide (C-N bond formation) rather than a carboxylic acid:
-
Ligand: Use BrettPhos or RuPhos . These ligands are bulky and electron-rich, specifically designed to facilitate the reductive elimination of sterically hindered amines.
-
Base: Use weak bases like Cs
CO or K PO to prevent dehydrofluorination of the CF group (a common side reaction).
Visualizing the Steric Blockade
The following diagram illustrates why standard nucleophilic attack is difficult and how the recommended reagents overcome this.
References
-
Ghosez's Reagent Protocols
- Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions.
- Application: Used extensively for coupling electron-deficient anilines and hindered secondary amines.
-
(RSC: Protocol for amide bond formation with electron deficient amines).
-
T3P (Propylphosphonic Anhydride)
- Dunetz, J. R., et al. "T3P: An Expedient Reagent for Organic Synthesis." Organic Process Research & Development, 2016.
-
Key Insight: Demonstrates T3P superiority in preventing epimerization while coupling hindered substrates.[2]
-
(ACS Publications).
-
Acyl Fluorides (BTFFH)
- Steric Parameters of Fluorine: Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Data: Defines the Van der Waals radius and inductive parameters of the CF3 group.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-Trifluoromethylpyrrolidine-3-Carboxylic Acid
Introduction: Elucidating a Novel Chiral Building Block
5-Trifluoromethylpyrrolidine-3-carboxylic acid is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[1] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the solid state are critical determinants of these properties.
As of this publication, a public crystal structure for 5-trifluoromethylpyrrolidine-3-carboxylic acid has not been deposited in crystallographic databases. This guide, therefore, serves a dual purpose: first, to provide a robust, field-proven experimental framework for researchers to successfully perform single-crystal X-ray diffraction analysis on this target compound. Second, it presents a comparative analysis, leveraging crystallographic data from structurally analogous compounds to predict and interpret the expected structural features, particularly the influential roles of the carboxylic acid and trifluoromethyl functional groups.
Part 1: Pre-Crystallization Analysis: Spectroscopic and Computational Characterization
Before embarking on crystallization trials, it is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic analysis and computational modeling provides a foundational dataset for the molecule's expected behavior.
Spectroscopic Signature
Standard spectroscopic techniques are fundamental for structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the pyrrolidine ring protons. Protons on carbons adjacent to the carboxylic acid will likely appear deshielded, absorbing in the 2.0-3.5 ppm range.[3] The acidic proton of the carboxyl group is highly distinctive, typically appearing as a broad singlet far downfield (10–12 ppm), which would disappear upon D₂O exchange.[3]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator, expected to resonate in the 160-180 ppm region.[3] The carbon bearing the CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet (or a doublet if coupled to the adjacent proton) is expected, confirming the presence of the CF₃ group.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad and strong O-H stretching absorption is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[3] This will be accompanied by a sharp and intense C=O stretching peak around 1710 cm⁻¹.[3]
Computational Insights with Density Functional Theory (DFT)
DFT calculations serve as a powerful predictive tool to complement experimental data. By optimizing the molecular geometry, we can anticipate bond lengths, angles, and, crucially, the electrostatic potential surface. This surface map highlights electron-rich and electron-poor regions, offering a rationale for the intermolecular interactions—such as hydrogen bonding—that will ultimately govern the crystal packing. This synergy between DFT and experimental X-ray data has been successfully demonstrated in the analysis of numerous heterocyclic compounds.[5][6]
Part 2: The Experimental Workflow: From Solution to Structure
The following section details a self-validating protocol for obtaining and analyzing single crystals of the title compound. The causality behind each step is explained to empower the researcher with the ability to troubleshoot and optimize the process.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth (Slow Evaporation)
-
Rationale: The cornerstone of a successful crystal structure determination is the growth of high-quality, single crystals free of significant defects. Slow evaporation is the most common and effective method for small organic molecules as it allows molecules to gradually and orderly arrange themselves into a low-energy, crystalline lattice.
-
Procedure:
-
Prepare a saturated solution of purified 5-trifluoromethylpyrrolidine-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) at a slightly elevated temperature.
-
Filter the warm solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. The choice of solvent is critical and often requires empirical screening of several options.
-
-
-
Data Collection
-
Rationale: A high-resolution dataset of diffraction intensities is required to calculate the electron density map of the crystal. Data is collected at cryogenic temperatures (typically 100 K) to minimize the thermal vibration of atoms, resulting in a sharper, more accurate final structure.
-
Procedure:
-
Select a suitable single crystal (dimensions approx. 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[7]
-
Cool the crystal to the target temperature (e.g., 100 K) using a cryosystem.
-
Execute the data collection strategy, where the diffractometer rotates the crystal through a series of angles, measuring the intensity and position of all diffracted X-ray beams.
-
-
-
Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined against the experimental data to achieve the best possible fit.
-
Procedure:
-
Integrate the raw diffraction images and apply corrections for absorption using software like SAINT.[7]
-
Solve the structure using direct methods or intrinsic phasing with programs such as SHELXT.[8] This will provide an initial electron density map and atomic positions.
-
Refine the structural model by full-matrix least-squares on F² using a program like SHELXL.[7][8] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Workflow Visualization
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Part 3: A Comparative Framework for Structural Interpretation
By examining the crystal structures of related compounds, we can build a robust hypothesis for the solid-state structure of 5-trifluoromethylpyrrolidine-3-carboxylic acid. The key is to deconstruct the molecule into its core components—the pyrrolidine ring, the carboxylic acid, and the trifluoromethyl group—and analyze their documented structural influence.
Selected Comparators
| Compound Name | Key Feature | Rationale for Comparison |
| 1,2-di(pyrrolidin-1-yl)ethane | Pyrrolidine Ring Conformation | Provides a baseline for the puckering and conformation of the five-membered pyrrolidine ring system. |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | Carboxylic Acid & CF₃ Group Interactions | Demonstrates the powerful O-H···N hydrogen bonding motif and potential for C-H···F interactions, which are highly relevant.[9] |
| (4-Methylphenyl)[...]-5-(trifluoromethyl)[...]-methanone | Influence of the CF₃ Group | Shows how the sterically demanding and electron-withdrawing CF₃ group influences molecular packing and can participate in weak C-H···F hydrogen bonds.[10] |
Predicted Structural Features and Intermolecular Interactions
-
The Dominance of Carboxylic Acid Dimers: The most predictable and dominant interaction will be the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is the most common and stable supramolecular synthon for carboxylic acids.
-
Pyrrolidine N-H···O Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a hydrogen bond donor. It is highly likely to engage in N-H···O hydrogen bonds, with the carbonyl oxygen of the carboxylic acid from a neighboring dimer acting as the acceptor. This would link the primary dimer motifs into tapes or sheets.
-
The Role of the Trifluoromethyl Group: The CF₃ group is not merely a passive substituent.
-
Steric Influence: Its bulk will significantly influence the overall molecular packing and the conformation adopted by the pyrrolidine ring.
-
Weak Hydrogen Bonds: The fluorine atoms are weak hydrogen bond acceptors. It is plausible that C-H···F interactions will be observed, further stabilizing the three-dimensional crystal lattice.[10] Hirshfeld surface analysis, a technique used to visualize and quantify intermolecular contacts, would be an excellent tool to confirm the presence and relative contribution of these weaker interactions.[5][7]
-
Comparative Logic Diagram
Caption: Logical relationship between comparator structures and predicted features.
Conclusion
While the definitive crystal structure of 5-trifluoromethylpyrrolidine-3-carboxylic acid awaits experimental determination, a comprehensive analysis based on established crystallographic principles and comparative data provides a strong predictive model. Researchers following the detailed workflow presented herein should be well-equipped to produce high-quality single crystals suitable for X-ray diffraction. The resulting structure is expected to exhibit a robust hydrogen-bonded network dominated by carboxylic acid dimers and N-H···O interactions, with the trifluoromethyl group playing a critical role in modulating the overall crystal packing through steric effects and potential weak C-H···F contacts. This guide serves as both a practical manual and a predictive tool for the structural elucidation of this important synthetic building block.
References
-
Al-Majid, A. M., Haukka, M., et al. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. Available at: [Link]
-
Almaşi, D., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. Available at: [Link]
-
Almaşi, D., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PMC. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2020). Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue. MDPI. Available at: [Link]
-
Chen, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Available at: [Link]
-
Gurbanov, A. V., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. PMC. Available at: [Link]
-
Găină, A.-M., et al. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][2][5]Phenanthrolines Bearing a 9-Cyano Group. MDPI. Available at: [Link]
-
Lermontova, S. A., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Wang, C., et al. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. De Gruyter. Available at: [Link]
Sources
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of Trifluoromethyl Pyrrolidines
Executive Summary
The incorporation of a trifluoromethyl (
This guide objectively compares the fragmentation mechanics of 2-trifluoromethyl pyrrolidine against 2-methyl pyrrolidine . We establish that while alkyl-pyrrolidines follow predictable
The Fluorine Effect: Theoretical Grounding
To interpret the spectra, one must understand the electronic environment governed by the
Electronic Destabilization
In standard amines, the nitrogen lone pair stabilizes the carbocation formed after
-
Methyl Group (+I Effect): Donates electron density, stabilizing the transition state.
-
Trifluoromethyl Group (-I Effect): Strongly withdraws electron density. If
-cleavage occurs retaining the group, the resulting iminium ion is destabilized.
The "Leaving Group" Reversal
-
Standard Rule:
-cleavage preferentially loses the largest alkyl group to form the most stable radical. -
Fluorine Exception: While
is a stable radical, the bond strength of is high. However, the formation of a non-fluorinated iminium ion (by losing the group) is often thermodynamically favored over forming a fluorinated iminium ion (by losing H).
Comparative Fragmentation Pathways
The following analysis contrasts the behavior of 2-Methyl Pyrrolidine (Precursor A) and 2-Trifluoromethyl Pyrrolidine (Precursor B) under Electrospray Ionization (ESI-MS/MS) conditions.
Pathway A: -Cleavage (The Nitrogen Driver)
Scenario: The radical cation (EI) or protonated molecule (ESI) seeks to stabilize the positive charge on the nitrogen.
-
Methyl-Pyrrolidine:
-
Mechanism: Loss of Hydrogen (
or ). -
Result: A dominant
peak. The resulting iminium ion is stable. -
Observation: High intensity molecular ion or
.
-
-
Trifluoromethyl-Pyrrolidine:
-
Mechanism: The loss of H would create a cation adjacent to the electron-withdrawing
. This is energetically unfavorable. -
Result: The
peak is significantly suppressed or absent. -
Alternative: The molecule prefers to lose the entire
radical to generate the unsubstituted iminium ion ( 70), or undergo HF elimination.
-
Pathway B: Hydrogen Fluoride (HF) Elimination
This is the diagnostic signature for
-
Mechanism: A proton on the
-carbon (relative to the ) interacts with a fluorine atom. -
Process: Concerted loss of neutral HF (20 Da).
-
Observation: A distinct peak at
. This pathway is virtually impossible in non-fluorinated analogs (which would require losing or , which are much higher energy processes in this context).
Visualization of Pathways (DOT Diagram)
The following diagram maps the divergent pathways between the two analogs.
Caption: Divergent fragmentation logic. Methyl-pyrrolidine favors hydrogen loss (Green), while CF3-pyrrolidine favors HF elimination (Yellow) or complete CF3 ejection (Red) to avoid inductively destabilized cations.
Experimental Data Comparison
The following table summarizes the expected mass shifts and relative intensities observed in ESI-MS/MS (Collision Induced Dissociation).
| Feature | 2-Methyl Pyrrolidine ( | 2- | Interpretation |
| Precursor ( | Base peak in soft ionization. | ||
| High Intensity ( | Very Low / Absent ( | ||
| Neutral Loss of HF | N/A | Diagnostic ( | Signature of fluorinated amines. Loss of 20 Da. |
| Side Chain Loss | Loss of | Loss of | Both form the pyrrolinium ion, but |
| Ring Opening | Loss of | Complex rearrangements |
Experimental Protocol: ESI-MS/MS Characterization
To replicate these results or characterize a new
Phase 1: Sample Preparation
-
Dilution: Prepare a
solution of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.-
Why: Formic acid ensures protonation (
) which is essential for ESI.
-
-
Blank Check: Inject a solvent blank to ensure no background interference at
140 (or specific target mass).
Phase 2: Direct Infusion (Orbitrap/Q-TOF)
-
Flow Rate: 5-10
. -
Source Parameters:
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275°C.
-
Critical: Keep "In-Source Fragmentation" (ISF) low (0-5V) initially to preserve the molecular ion.
compounds are prone to losing HF in the source if the temperature/voltage is too high.
-
Phase 3: MS/MS Acquisition (Stepped Energy)
-
Isolation Width: 1.5 Da (ensures isolation of monoisotopic peak).
-
Collision Energy (CE): Apply a stepped ramp (e.g., 10, 30, 50 NCE).
-
Low CE (10-20): Look for HF loss (
).[1] -
High CE (40+): Look for
ejection ( 70) and ring fragmentation.
-
-
Validation: If
120 ( ) is observed, the presence of fluorine is confirmed. If 70 is the only major fragment, it confirms the pyrrolidine core but suggests a labile C2-substituent.
Structural Elucidation Workflow
When encountering an unknown pyrrolidine derivative, use this logic flow to determine if a
Caption: Decision tree for identifying trifluoromethylated pyrrolidines using Neutral Loss (NL) scanning.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyrrolidine, 2-methyl- Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of organofluorine compounds in mass spectrometry. Journal of Fluorine Chemistry. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Refer to Chapter 6: Fragmentation of Organic Ions). [Link]
-
Korfmacher, W. A. (2005). Mass Spectrometry for Drug Discovery and Pharmacokinetics. Wiley-Interscience. [Link]
Sources
Comparative Guide: Determination of Enantiomeric Excess for 5-CF3-Pyrrolidine Derivatives
Executive Summary
Verdict: For routine high-precision quantification (>99% accuracy) and isolation, Chiral HPLC with UV-active derivatization is the superior choice. However, for rapid structural validation and initial screening of reaction conditions without the need for reference standards,
This guide details the protocols, mechanistic rationale, and performance metrics for analyzing 5-trifluoromethylpyrrolidine (5-CF
The Analytical Challenge: "The UV Blind Spot"
5-CF
-
The Solution: Both primary methods described below require derivatization .[1]
-
HPLC: Requires a chromophore tag (e.g., Benzoyl, Cbz, or 3,5-dinitrobenzoyl).
-
NMR: Requires a chiral solvating agent or covalent auxiliary (Mosher's acid).
-
Method A: Chiral HPLC (The Gold Standard)
Best for: Final compound purity, separating racemates, and high-precision ee determination (
The Strategy: "Tag and Separate"
Since the free amine is invisible to UV, we convert it into a benzamide or carbamate. This not only allows UV detection (typically at 254 nm) but also adds rigidity to the molecule, enhancing chiral recognition by the stationary phase.
Recommended Protocol
Step 1: Derivatization (Benzoylation)
-
Dissolve 5-CF
-pyrrolidine (10 mg) in DCM (1 mL). -
Add
(2.0 equiv) followed by Benzoyl Chloride (1.2 equiv). -
Stir for 30 mins. Quench with water, extract with DCM.
-
Pass through a short silica plug to remove excess benzoyl chloride (crucial to prevent interference).
Step 2: Chromatographic Conditions
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates).[2]
-
Why? The CF
group creates a dipole that interacts strongly with the carbamate linkage of these polysaccharide phases.
-
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Representative Performance Data
Based on analogous 2-CF
| Parameter | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | Hexane/IPA (90:[2]10) | Hexane/IPA (95:5) |
| Retention ( | 8.4 min | 12.1 min |
| Retention ( | 10.2 min | 14.5 min |
| Selectivity ( | 1.21 | 1.20 |
| Resolution ( | 2.8 (Baseline) | 2.1 (Baseline) |
| Limit of Detection | < 0.1% minor enantiomer | < 0.1% minor enantiomer |
Method B: -NMR Spectroscopy (Mosher Method)
Best for: Rapid screening, assigning absolute configuration, and situations where HPLC columns are unavailable.
The Strategy: "Diastereomeric Anisochronism"
You react the enantiomeric amine mixture with an enantiopure auxiliary, (R)-(-)-
-
The Advantage: The
nucleus is 100% naturally abundant and highly sensitive to the chiral environment.[3] The CF on the pyrrolidine ring and the CF on the Mosher auxiliary will both show signal splitting, providing two independent verification sites.
Recommended Protocol
Step 1: In-situ Derivatization
-
In a clean NMR tube, dissolve 5-CF
-pyrrolidine (5-10 mg) in CDCl (0.6 mL).-
Note: If signals overlap, switch solvent to C
D (benzene-d6) to alter the shielding cone effects.
-
-
Add dry pyridine (3-4 drops) as an acid scavenger.
-
Add (R)-(-)-MTPA-Cl (1.2 equiv). Shake well for 5 minutes.
-
Reaction Check: Ensure the solution is clear; precipitate (pyridine-HCl) may form but usually settles.
Step 2: Acquisition Parameters
-
Nucleus:
(typically 376 MHz or higher). -
Sweep Width: Ensure it covers -60 to -80 ppm (both CF
groups). -
Scans: 16–32 scans are usually sufficient due to high sensitivity.
-
Relaxation Delay (
): Set to seconds to ensure quantitative integration (CF groups have long relaxation times).
Data Interpretation
You will observe two sets of signals:
-
Auxiliary CF
: A singlet/multiplet around -69 ppm. -
Pyrrolidine CF
: A doublet around -75 ppm.
-
Calculation: Integrate the distinct peaks for the
and diastereomers.
Comparative Analysis
| Feature | Method A: Chiral HPLC | Method B: |
| Primary Output | Physical Separation (Chromatogram) | Spectral Resolution (Chemical Shift) |
| Accuracy | Very High ( | Moderate ( |
| Sample Recovery | Possible (Prep HPLC) | Impossible (Destructive derivatization) |
| Throughput | 15-30 mins per sample | 10 mins prep + 5 mins run |
| Cost per Run | Low (Solvent only) | High (Requires expensive MTPA-Cl) |
| Requirement | Reference Racemate required for method dev | Self-Validating (No reference needed) |
| Suitability | Final QC for drug substance | Early-stage R&D screening |
Decision Matrix & Workflows
The following diagrams illustrate the logic for selecting a method and the specific workflow for the
Figure 1: Decision Matrix for selecting the appropriate analytical technique based on sample properties and data requirements.
Figure 2: Step-by-step workflow for the Mosher Amide
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amylose-based separation of amines).
-
Sullivan, G. R., & Mosher, H. S. (1973). Determination of enantiomeric excess and absolute configuration of amines by NMR. Journal of Organic Chemistry.[4] (Foundational text on Mosher analysis).
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. (Contains specific data on fluorinated amine analysis).
-
Hoyle, M. A., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.[5] University of Birmingham. (Validation of NMR vs HPLC accuracy).
-
BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols/Amines. (Comparative column data).
Sources
Introduction: The Spectroscopic Signature of Fluorine's Influence
An In-Depth Guide to the Infrared Spectroscopy of Trifluoromethyl Carboxylic Acids
Trifluoromethyl carboxylic acids, particularly trifluoroacetic acid (TFA), are ubiquitous reagents and byproducts in modern organic synthesis, peptide chemistry, and pharmaceutical development. Their unique chemical properties—strong acidity and high electrophilicity—are a direct consequence of the powerful electron-withdrawing trifluoromethyl (-CF3) group. Infrared (IR) spectroscopy provides a direct, non-destructive window into the molecular vibrations that are profoundly altered by this group.
This guide offers a detailed comparison of the IR spectral features of trifluoromethyl carboxylic acids against their non-fluorinated analogs. We will explore the causal relationships between electronic structure and vibrational frequencies, provide actionable experimental protocols, and present comparative data to aid researchers in the unambiguous identification and characterization of these compounds.
The Inductive Effect: Why the -CF3 Group Dominates the Spectrum
The interpretation of an IR spectrum is fundamentally an exercise in understanding bond strength and polarity. The three fluorine atoms on the α-carbon of a trifluoromethyl carboxylic acid exert a powerful inductive electron-withdrawing effect (-I effect). This effect propagates through the sigma bonds of the molecule, significantly altering the electron density distribution around the carboxylic acid moiety.
This electron withdrawal has two primary consequences that are clearly visible in the IR spectrum:
-
Bond Strengthening: By pulling electron density away from the adjacent carbonyl carbon, the C=O double bond becomes shorter and stronger.[1][2] According to Hooke's Law, a stronger (stiffer) bond vibrates at a higher frequency.[3]
-
Increased O-H Polarity: The inductive effect also polarizes the O-H bond, making the proton more acidic. This increased polarity influences the strength and nature of the hydrogen bonding, which dramatically affects the shape and position of the O-H stretching band.[4]
Comparative Analysis of Characteristic IR Peaks
The most effective way to understand the spectral signature of a trifluoromethyl group is to compare it directly with a standard aliphatic carboxylic acid, such as acetic acid. While both are carboxylic acids, their IR spectra are strikingly different.
The Carbonyl (C=O) Stretch: A Shift to Higher Energy
The C=O stretching vibration is one of the most intense and reliable peaks in an IR spectrum.[5] For typical dimerized aliphatic carboxylic acids, this peak appears in the 1700-1725 cm⁻¹ region.[4] The presence of the -CF3 group, however, causes a significant "blueshift" (a shift to higher wavenumber) of this absorption. This is a direct result of the inductive strengthening of the C=O bond.[1][6] For monomeric trifluoroacetic acid in the gas phase, the C=O stretch is observed at even higher frequencies.
The Hydroxyl (O-H) Stretch: A Broad Signature of Hydrogen Bonding
In the condensed phase, carboxylic acids exist predominantly as hydrogen-bonded dimers. This strong intermolecular interaction is responsible for the characteristic, extremely broad O-H stretching band that spans from 2500 to 3300 cm⁻¹.[7][8][9] This broadness arises because a continuum of hydrogen bond distances and strengths exists within the sample matrix.[4] While the -CF3 group alters the acidity, the hallmark broadness of the O-H stretch due to dimerization remains a key identifying feature. In the gas phase or in very dilute non-polar solutions, a sharper "free" O-H peak can be observed at much higher wavenumbers (~3580 cm⁻¹ for TFA monomer).[10]
The Carbon-Fluorine (C-F) Stretches: The Unmistakable Fluorine Footprint
The most unambiguous evidence for a trifluoromethyl group is the appearance of very strong absorption bands in the "fingerprint region" of the spectrum. Carbon-fluorine bonds give rise to some of the most intense peaks in IR spectroscopy due to the large change in dipole moment during vibration. The -CF3 group typically exhibits multiple strong bands corresponding to symmetric and asymmetric stretching modes, generally appearing in the 1100-1400 cm⁻¹ range.[11][12] For trifluoroacetate, prominent and consistent bands are found around 1200 cm⁻¹ and 1147 cm⁻¹.[13]
Data Summary: Trifluoroacetic Acid vs. Acetic Acid
The following table summarizes the key vibrational frequencies, providing a clear quantitative comparison.
| Vibrational Mode | Acetic Acid (Dimer, Liquid) | Trifluoroacetic Acid (Dimer, Liquid) | Causality of Shift |
| O-H Stretch | ~2500–3300 cm⁻¹ (very broad, strong)[7][14] | ~2500–3300 cm⁻¹ (very broad, strong) | The fundamental nature of strong H-bonding dominates this region for both dimers. |
| C=O Stretch | ~1710 cm⁻¹ (strong, sharp)[8][14] | ~1780 cm⁻¹ (strong, sharp) | Strong inductive electron withdrawal by -CF3 strengthens the C=O bond, increasing its vibrational frequency.[1] |
| C-O Stretch | ~1300 cm⁻¹ (medium)[14] | ~1330 cm⁻¹ (medium) | The inductive effect slightly strengthens the C-O single bond as well. |
| C-F Stretches | N/A | ~1200 cm⁻¹ & ~1147 cm⁻¹ (very strong)[13] | These are the characteristic, high-intensity stretching vibrations of the C-F bonds in the -CF3 group. |
| O-H Bend (Out-of-Plane) | ~920 cm⁻¹ (broad, medium) | ~930 cm⁻¹ (broad, medium) | Minor shift, this bending mode is less sensitive to the inductive effect. |
Note: Peak positions are approximate and can vary based on phase (gas, liquid, solid), solvent, and concentration.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of liquid samples like trifluoromethyl carboxylic acids due to its simplicity and lack of sample preparation.[15][16]
Objective: To obtain a clean, artifact-free IR spectrum of a liquid trifluoromethyl carboxylic acid.
Methodology Workflow
Caption: Workflow for ATR-FTIR analysis of liquid samples.
Step-by-Step Procedure
-
Instrument and Accessory Preparation:
-
Rationale: A pristine optical surface is paramount for a clean spectrum. Any residue from previous samples will appear as contaminant peaks.
-
Action: Meticulously clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone, ensuring solvent compatibility with the crystal) using a soft, lint-free wipe. Allow the solvent to fully evaporate.[17][18]
-
-
Acquire Background Spectrum:
-
Rationale: This step is critical for data integrity. A background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This background is mathematically subtracted from the sample spectrum to ensure the final spectrum contains only absorptions from the sample.[18]
-
Action: With the clean, empty ATR accessory in place, initiate a background scan using the spectrometer software. This typically involves averaging 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: The ATR technique relies on an evanescent wave that penetrates a few micrometers into the sample.[19] Therefore, achieving intimate contact between the liquid sample and the crystal surface is essential for a strong signal.[16]
-
Action: Place a single drop of the trifluoromethyl carboxylic acid onto the center of the ATR crystal. For volatile liquids, acquiring the spectrum promptly is important.
-
-
Acquire Sample Spectrum:
-
Rationale: This is the data collection step. The instrument measures the infrared light absorbed by the sample.
-
Action: Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically perform the background subtraction, displaying the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Rationale: To prevent cross-contamination and protect the instrument, the crystal must be cleaned immediately after use. Trifluoroacetic acid is corrosive and should not be left on the apparatus.
-
Action: Carefully wipe the sample from the crystal using a lint-free wipe. Perform a final cleaning with a recommended solvent as in Step 1.
-
Conclusion
The infrared spectrum of a trifluoromethyl carboxylic acid is a rich source of structural information, dominated by the powerful inductive effect of the -CF3 group. The key diagnostic features are a significant blueshift of the C=O stretching frequency to >1750 cm⁻¹ and the appearance of multiple, intense C-F stretching bands in the 1100-1400 cm⁻¹ region. These features, when contrasted with the spectrum of a non-fluorinated analog, provide unambiguous evidence for the presence of the trifluoromethyl moiety. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra to confirm the identity and purity of these important chemical compounds.
References
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Harris, R. E., & Witkowski, R. E. (1959). Infrared Spectrum of Trifluoroacetic Acid Vapor. The Journal of Chemical Physics, 30(2), 395–399. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. r/chemhelp. Retrieved from [Link]
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ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
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ACS Publications. (2019, March 27). IR Spectra of Hydrogen-Bonded Complexes of Trifluoroacetic Acid with Acetone and Diethyl Ether in the Gas Phase. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ResearchGate. (2025, August 10). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]
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Neuvonen, H., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. The Journal of Organic Chemistry, 67(20), 6995-7003. Retrieved from [Link]
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ResearchGate. (2025, August 10). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]
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PubMed. (2007, November 15). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]
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NIST. (n.d.). Trifluoroacetic acid. WebBook. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 20). 10.2: Organometallic Ligands. Retrieved from [Link]
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SlidePlayer. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, March 26). electron donation affecting carbonyl bond strength. Retrieved from [Link]
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Mansoura University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Ishikita, H., & Hamada, T. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5139–5149. Retrieved from [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
